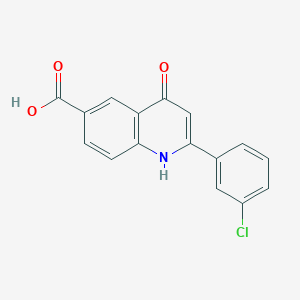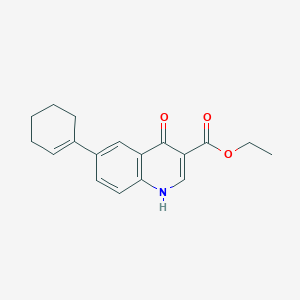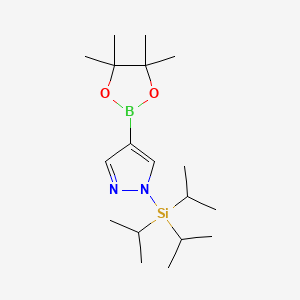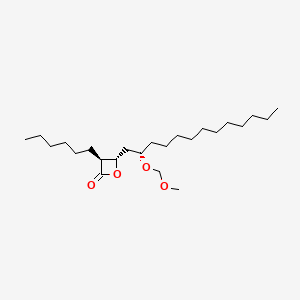
BCN-PEG3-VC-PFP Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG3-VC-PFP Ester is a cleavable three-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. This compound is widely used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies. This compound is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG3-VC-PFP Ester involves multiple steps, including the incorporation of a BCN group, a hydrophilic PEG spacer, a Val-Cit dipeptide, and a PFP ester. The PFP ester is activated towards nucleophilic attack from amines, while the BCN group is a click chemistry handle that readily forms stable triazoles with azide groups on a target molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG3-VC-PFP Ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-containing molecules, which react with the BCN group under mild conditions. The reactions are typically carried out in aqueous or organic solvents at room temperature .
Major Products
The major products formed from these reactions are stable triazoles, which are used in the synthesis of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
Scientific Research Applications
BCN-PEG3-VC-PFP Ester has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
BCN-PEG3-VC-PFP Ester exerts its effects through the formation of stable triazoles via SPAAC reactions. The BCN group reacts with azide-containing molecules, forming a triazole linkage. The Val-Cit dipeptide is cleaved by cellular proteases within the cell, allowing for efficient payload delivery. This mechanism ensures that the cytotoxic drug is released only within the target cells, reducing off-target effects .
Comparison with Similar Compounds
BCN-PEG3-VC-PFP Ester is unique due to its cleavable PEG spacer and the presence of a BCN group for SPAAC reactions. Similar compounds include:
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Succinic anhydride: A non-cleavable ADC linker that can react with amine or hydroxy groups of targeting polypeptides.
This compound stands out due to its specific cleavage by cellular proteases and its efficient click chemistry properties, making it highly suitable for targeted drug delivery applications .
Properties
Molecular Formula |
C37H50F5N5O10 |
|---|---|
Molecular Weight |
819.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate |
InChI |
InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1 |
InChI Key |
ODFSIYMVJDIAIS-COWKONOXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


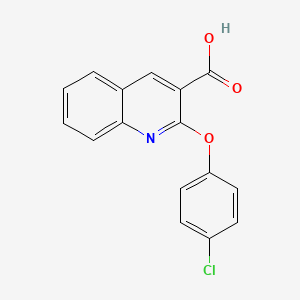


![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)
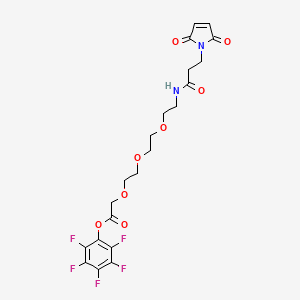
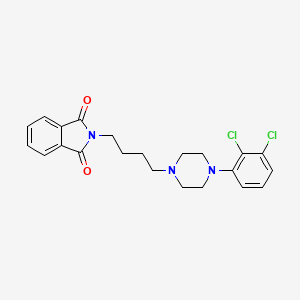
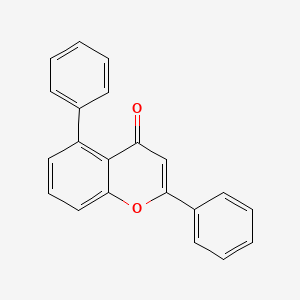
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)


